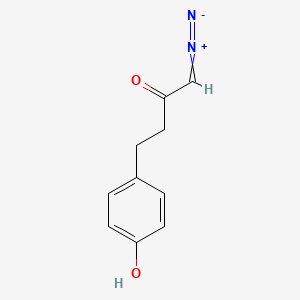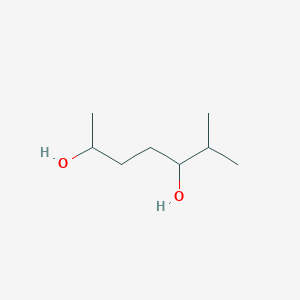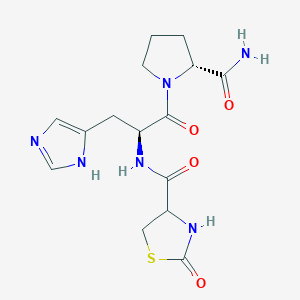![molecular formula C18H13NS B14641320 Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- CAS No. 51775-50-9](/img/structure/B14641320.png)
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is an organic compound that belongs to the class of nitriles It features a benzonitrile group attached to a thienyl ring, which is further substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylthiophene with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where 4-methylphenylthiophene is reacted with a nitrile compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can undergo oxidation reactions, where the thienyl ring or the methyl group may be oxidized to form corresponding sulfoxides or sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl and phenyl rings may facilitate binding to target proteins or enzymes, influencing their activity and leading to various biological effects.
類似化合物との比較
Benzonitrile, 2-(4-methylphenyl)-: Similar structure but with the nitrile group attached to a different position on the aromatic ring.
4-Methylbenzonitrile: Lacks the thienyl ring, making it less complex.
Thiophene-2-carbonitrile: Contains a nitrile group attached to a thiophene ring but lacks the phenyl substitution.
Uniqueness: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is unique due to the combination of a benzonitrile group, a thienyl ring, and a 4-methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
51775-50-9 |
|---|---|
分子式 |
C18H13NS |
分子量 |
275.4 g/mol |
IUPAC名 |
4-[5-(4-methylphenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H13NS/c1-13-2-6-15(7-3-13)17-10-11-18(20-17)16-8-4-14(12-19)5-9-16/h2-11H,1H3 |
InChIキー |
WDCWGXDRZVQJLW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


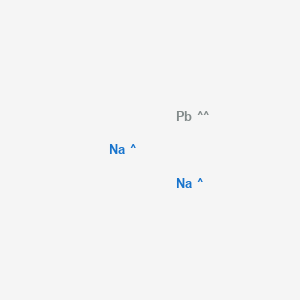
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
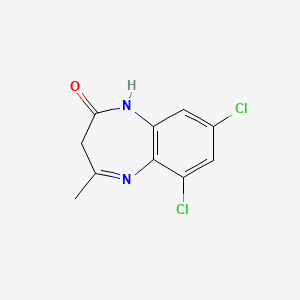

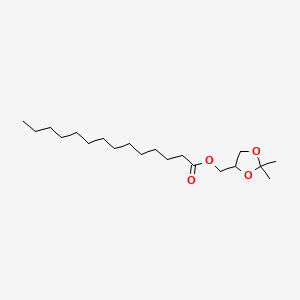

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
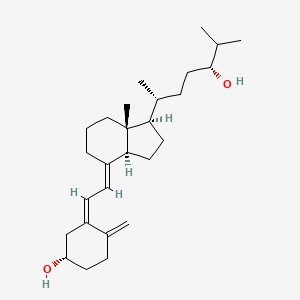
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
